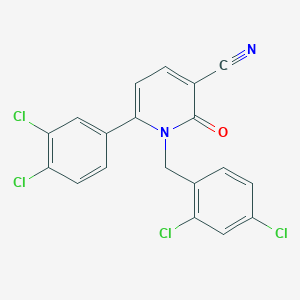

1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Historical Development of Halogenated Pyridinecarbonitriles

The synthesis of halogenated pyridine derivatives dates to the late 19th century, with early methods relying on harsh electrophilic substitution conditions. The discovery of the Hantzsch pyridine synthesis in 1881 enabled systematic access to pyridine cores, but selective halogenation remained challenging. A breakthrough emerged in the mid-20th century with the "swamping catalyst effect," which improved regioselectivity in pyridine halogenation by modulating reaction kinetics. For instance, chlorination of picolines using this method achieved predictable substitution patterns critical for drug development.

Modern advances in halogenation strategies, such as the use of designed phosphine reagents, have revolutionized the field. These reagents enable 4-selective halogenation of pyridines through phosphonium intermediates, as demonstrated in the two-step chlorination of complex pharmaceuticals like Etoricoxib and Loratadine. Parallel developments in Zincke imine chemistry allowed 3-position halogenation via ring-opening intermediates, expanding access to previously inaccessible regioisomers. The integration of carbonitrile groups into these frameworks introduced strong electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution and enhancing binding interactions in biological targets.

Significance of 1,2-Dihydro-3-pyridinecarbonitriles in Drug Discovery

The 1,2-dihydro-3-pyridinecarbonitrile scaffold combines three pharmacophoric elements:

- A partially saturated pyridine ring that balances aromaticity with conformational flexibility

- A nitrile group at the 3-position, acting as a hydrogen bond acceptor and metabolic stabilizer

- Substituents at the 1- and 6-positions for target-specific interactions

This architecture enables dual functionality: the dihydropyridine moiety often participates in redox-active biological processes, while the nitrile group modulates electronic properties and serves as a bioisostere for carboxylic acids or nitro groups. For example, in calcium channel blockers, the dihydropyridine ring adopts boat conformations that optimize receptor binding, with nitrile substituents fine-tuning voltage-dependent activity.

Recent studies highlight the scaffold's versatility:

- Anticancer applications : Nitrile-containing pyridines inhibit kinase domains through covalent interactions with cysteine residues.

- Antiviral agents : The electron-deficient ring system interferes with viral polymerase processivity.

- Anti-inflammatory drugs : Halogenated derivatives exhibit potent COX-2 selectivity by filling hydrophobic binding pockets.

Position of 1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in Contemporary Research

This compound exemplifies three key design principles in modern medicinal chemistry:

Table 1: Structural Features and Their Functional Roles

| Structural Feature | Functional Role |

|---|---|

| 2,4-Dichlorobenzyl at N1 | Enhances lipophilicity for membrane penetration |

| 3,4-Dichlorophenyl at C6 | Provides steric bulk for target selectivity |

| 2-Oxo group | Participates in hydrogen-bond networks |

| 3-Carbonitrile | Stabilizes enolate intermediates |

The dichlorobenzyl group at N1 contributes to metabolic stability by resisting oxidative demethylation, while the 3,4-dichlorophenyl substituent at C6 creates a planar aromatic surface for π-stacking interactions. Computational studies of analogous systems reveal that the 2-oxo group adopts tautomeric forms depending on protonation state, enabling pH-dependent binding modes.

Recent applications include:

- Kinase inhibition : The compound's nitrile group forms reversible covalent bonds with ATP-binding site residues in Bruton's tyrosine kinase (BTK) homologs.

- Antimicrobial activity : Chlorine atoms disrupt bacterial efflux pumps through hydrophobic interactions with transmembrane domains.

- Material science : The rigid aromatic system serves as a ligand in luminescent metal-organic frameworks for biosensing.

Synthetic routes to this compound typically employ late-stage halogenation strategies. For example, a Zincke imine intermediate enables sequential introduction of chlorine atoms at specific positions without affecting the nitrile group. Alternatively, phosphine-mediated halogenation protocols allow functionalization of pre-assembled pyridinecarbonitrile cores.

Properties

IUPAC Name |

6-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl4N2O/c20-14-4-1-13(16(22)8-14)10-25-18(6-3-12(9-24)19(25)26)11-2-5-15(21)17(23)7-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJLYSRMTJFXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3,4-dichlorophenylacetonitrile under basic conditions to form an intermediate, which is then cyclized to produce the final pyridinecarbonitrile compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving hydrogenation.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with substitutions on the benzyl or phenyl groups, altering electronic properties, molecular weight, and biological activity.

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

Impact of Substitution Patterns: Benzyl Group: The 2,4-dichloro substitution in the target compound may offer a balance between steric bulk and electronic effects compared to 3,4-dichloro () or 2,6-dichloro () analogs. The 2,6-dichloro variant likely has reduced binding affinity in sterically sensitive targets due to increased bulk . Phenyl Group: Replacing 3,4-dichlorophenyl with 4-fluorophenyl () reduces molecular weight (373.21 vs.

Synthetic and Commercial Considerations: The 3,4-dichlorobenzyl analog () was discontinued, highlighting possible challenges in synthesis or stability. In contrast, the fluorinated analog () is available at ≥97% purity, suggesting robust synthetic routes for halogenated intermediates .

Biological Relevance: highlights a structurally distinct analog (imidazo[1,2-a]pyridine) with a 92% synthetic yield, underscoring the importance of heterocyclic frameworks in drug discovery.

Biological Activity

1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound with potential biological applications. Its structure suggests possible interactions with various biological systems, particularly in the context of pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse sources, including research articles, patents, and toxicological studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This indicates the presence of two dichlorobenzyl groups attached to a pyridine ring with a carbonitrile functional group. The presence of chlorine atoms may enhance its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown inhibitory effects against various bacterial strains. In vitro studies indicate that it disrupts bacterial cell wall synthesis and function.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. It has been tested against several types of cancer cells, demonstrating cytotoxic effects.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Study on Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 32 |

Study on Anticancer Activity

In another study published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 0 | 100 |

| 50 | 45 | |

| 100 | 20 |

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The results from acute toxicity studies indicate an LD50 value greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and what are the critical intermediates?

Answer: The compound can be synthesized via a multi-component reaction protocol. A representative method involves refluxing a mixture of substituted acetophenone (e.g., 3,4-dichloroacetophenone), aldehyde derivatives (e.g., 2,4-dichlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Key intermediates include the Knoevenagel adduct formed between the aldehyde and cyanoacetate, followed by cyclization with the ketone. Post-reaction purification involves filtration, washing with ethanol/water, and crystallization (e.g., DMF/ethanol mixtures). Yield optimization (e.g., 82% in similar derivatives) depends on stoichiometric ratios and reaction time .

Advanced Question

Q. How can reaction kinetics and solvent systems be systematically optimized to enhance synthetic efficiency?

Answer: Optimization requires a factorial design approach:

- Solvent polarity: Ethanol (polar protic) promotes cyclization via hydrogen bonding, while DMF (polar aprotic) may stabilize intermediates. Mixed solvents (e.g., DMF/ethanol 1:2) improve crystallinity .

- Catalysis: Ammonium acetate acts as both a catalyst and nitrogen source; alternative catalysts (e.g., piperidine) could be tested for rate enhancement.

- Kinetic monitoring: Use in-situ techniques (e.g., FT-IR or HPLC) to track intermediate formation and adjust reflux duration (10–20 h baseline) .

Basic Question

Q. What spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?

Answer:

- IR spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1690 cm⁻¹ for the 2-oxo group) .

- ^1H NMR: Aromatic protons appear as multiplets (δ 7.32–7.77 ppm), with dihydropyridine protons as singlets (e.g., δ 6.80 ppm) .

- Mass spectrometry: Confirm molecular ion peaks (e.g., m/z 307 [M⁺] in analogs) and fragmentation patterns .

- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases.

Advanced Question

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Answer: Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) provides:

- Bond parameters: Exact bond lengths (C=O, C–Cl) and dihedral angles between aromatic rings .

- Packing analysis: Hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking distances, critical for understanding solid-state stability .

- Discrepancy resolution: Compare experimental data with DFT-computed geometries to validate tautomeric forms or regiochemical outcomes.

Advanced Question

Q. How should researchers address contradictory biological activity data in anticancer assays?

Answer:

- Standardization: Use consistent cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. SRB) .

- Structure-activity relationship (SAR): Vary substituents (e.g., dichlorophenyl positions) to isolate pharmacophores.

- Mechanistic studies: Combine apoptosis assays (e.g., caspase-3 activation) with molecular docking to correlate activity with target binding (e.g., tubulin or kinase inhibition) .

Basic Question

Q. What are the critical steps in designing a stability study for this compound under physiological conditions?

Answer:

- Solution stability: Incubate in PBS (pH 7.4) at 37°C, sampling at intervals (0, 6, 24 h) for HPLC analysis.

- Degradation products: Identify via LC-MS; common pathways include hydrolysis of the cyano group or oxidation of the dihydropyridine ring.

- Light/temperature sensitivity: Store samples under UV light (ICH Q1B guidelines) and at 4°C/-20°C to assess photodegradation .

Advanced Question

Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET prediction: Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.

- Toxicity profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity.

- Docking simulations: Map interactions with hERG channels (cardiotoxicity risk) or plasma proteins (e.g., albumin binding) .

Basic Question

Q. How is the compound’s solubility profile determined, and what formulation strategies improve bioavailability?

Answer:

- Solubility assays: Shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400).

- Formulation: Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility.

- Salt formation: Explore hydrochloride or mesylate salts for acidic/alkaline pH stability .

Advanced Question

Q. What mechanistic insights can be gained from isotopic labeling studies (e.g., ^13C or ^2H) in metabolic pathways?

Answer:

- Tracer studies: Synthesize ^13C-labeled analogs to track metabolic fate via LC-MS/MS.

- Deuterium exchange: Probe metabolic soft spots (e.g., oxidation at benzylic positions) to guide structural modifications.

- Enzyme mapping: Identify cytochrome P450 isoforms responsible for metabolism using human liver microsomes .

Advanced Question

Q. How can researchers reconcile discrepancies in reported IC₅₀ values across different pharmacological studies?

Answer:

- Data normalization: Adjust for assay variables (e.g., cell density, incubation time).

- Meta-analysis: Pool data from multiple studies using standardized metrics (e.g., log-transformed IC₅₀) and apply statistical weighting.

- Biological replication: Validate findings in independent labs with blinded protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.